

An In-depth Technical Guide to the Physical and Chemical Properties of Dehydrodihydroionol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dehydrodihydroionol*

Cat. No.: *B15349628*

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Abstract

Dehydrodihydroionol, a sesquiterpenoid with the molecular formula $C_{13}H_{22}O$, is a compound of interest in the fields of flavor and fragrance chemistry. A comprehensive understanding of its physical and chemical properties is essential for its application and for potential future research into its biological activities. This guide provides a detailed overview of the known physicochemical characteristics of **Dehydrodihydroionol**, outlines general experimental protocols for their determination, and presents a standardized workflow for the characterization of such compounds. While specific experimental spectral data for **Dehydrodihydroionol** is not readily available in public databases, this guide furnishes the foundational knowledge required for its analysis and potential synthesis.

Physical and Chemical Properties

The known physical and chemical properties of **Dehydrodihydroionol** are summarized in the table below. These properties are crucial for predicting its behavior in various solvents and under different physical conditions, which is vital for its handling, formulation, and analysis.

| Property | Value |
|------------------------|---|
| IUPAC Name | 4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)butan-2-ol |
| CAS Number | 57069-86-0 |
| Molecular Formula | C ₁₃ H ₂₂ O |
| Molecular Weight | 194.31 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 80 °C @ 1.00 mm Hg |
| Density | 0.918 - 0.926 g/cm ³ |
| Refractive Index | 1.489 - 1.496 |
| Solubility | Soluble in alcohol and most fixed oils; insoluble in water. [1] |
| Kovats Retention Index | Semi-standard non-polar: 1430, 1467; Standard polar: 2017 |

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physical and chemical properties of a liquid organic compound like **Dehydrodihydroionol**.

Boiling Point Determination (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination using a Thiele tube is a common and effective method.[\[2\]](#)[\[3\]](#)

Apparatus:

- Thiele tube
- Thermometer (calibrated)

- Small test tube (e.g., Durham tube)
- Capillary tube (sealed at one end)
- Heating source (e.g., Bunsen burner or hot plate)
- Mineral oil

Procedure:

- A small amount of the liquid sample (a few drops) is placed into the small test tube.
- A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.
- The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is placed in a Thiele tube containing mineral oil, ensuring the rubber band or attachment is above the oil level.
- The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Heating is continued until a steady and rapid stream of bubbles is observed.
- The heat source is then removed, and the apparatus is allowed to cool slowly.
- The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
- The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Solubility Assessment

The solubility of a compound in various solvents provides insights into its polarity and potential intermolecular interactions.[4] A systematic approach is often employed, starting with common laboratory solvents.

Apparatus:

- Small test tubes
- Vortex mixer
- Pipettes

Procedure:

- Place a small, measured amount of the sample (e.g., 20-30 mg or 1-2 drops) into a series of small test tubes.
- To each tube, add a small volume (e.g., 0.5 mL) of a different solvent (e.g., water, ethanol, diethyl ether, hexane).
- The tubes are agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
- The mixture is then allowed to stand and is visually inspected for the presence of a single, clear phase (soluble) or the presence of undissolved material or two distinct phases (insoluble or partially soluble).
- Observations are recorded for each solvent. For compounds that are oily liquids like **Dehydrodihydroionol**, miscibility is often the observed outcome in non-polar organic solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For an oily liquid like **Dehydrodihydroionol**, proper sample preparation is key to obtaining high-resolution spectra.[5][6][7]

Apparatus:

- NMR spectrometer
- NMR tubes (clean and dry)
- Deuterated solvent (e.g., CDCl₃)
- Internal standard (e.g., Tetramethylsilane, TMS)
- Pipettes

Procedure for ¹H and ¹³C NMR:

- A small amount of the pure, dry sample (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.
- A small amount of an internal standard, such as TMS (0 ppm), is added to the solution to provide a reference point for the chemical shifts.
- The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
- The NMR tube is capped and carefully placed in the NMR spectrometer's sample holder.
- The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.
- The ¹H and/or ¹³C NMR spectra are acquired. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
- The resulting spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed to determine the chemical shifts, coupling constants, and integration of the signals, which provides detailed structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like **Dehydrodihydroionol**, providing both separation and structural identification.^[8]

Apparatus:

- Gas chromatograph coupled to a mass spectrometer
- GC column (appropriate for terpenoid analysis, e.g., a non-polar or medium-polarity column)
- Injector system
- Helium gas (carrier gas)
- Syringe for sample injection

Procedure:

- A dilute solution of the sample is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
- The GC-MS instrument is set up with appropriate parameters, including injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings (e.g., ionization energy, mass range).
- A small volume of the sample solution (typically 1 μL) is injected into the GC.
- The sample is vaporized in the hot injector and carried by the helium gas onto the GC column.
- The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column as they pass through the temperature-programmed oven.
- As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact).
- The resulting ions are separated by their mass-to-charge ratio, and a mass spectrum is generated for each component.
- The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify the compound, often by comparison to spectral libraries.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a liquid sample, the Attenuated Total Reflectance (ATR) technique is often convenient.^{[9][10][11][12][13]}

Apparatus:

- FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

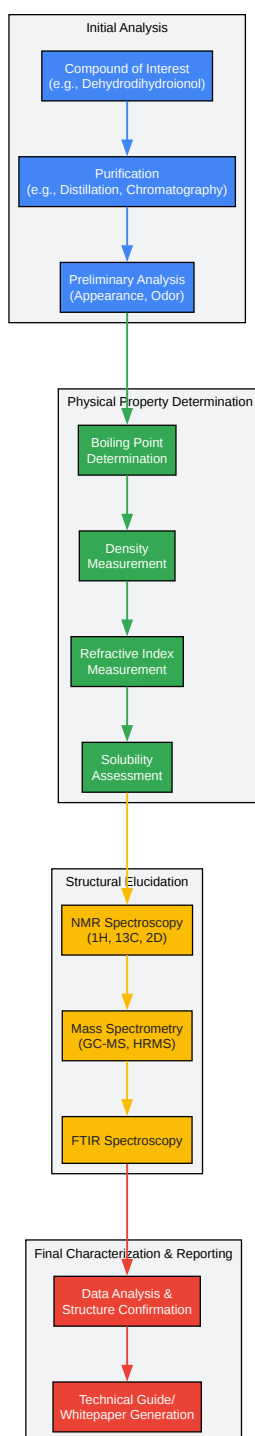
Procedure:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- A background spectrum of the clean, empty ATR crystal is collected.
- A small drop of the liquid sample is placed directly onto the ATR crystal, ensuring complete coverage.
- The FTIR spectrum of the sample is then recorded. The instrument measures the absorption of infrared radiation at different wavelengths.
- The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm^{-1}).
- The characteristic absorption bands in the spectrum are analyzed to identify the functional groups present in the molecule (e.g., O-H stretch for an alcohol, C=C stretch for an alkene).

Mandatory Visualizations

General Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a novel or uncharacterized compound.



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Caption: A generalized workflow for the characterization of a chemical compound.

Conclusion

This technical guide has provided a comprehensive overview of the known physical and chemical properties of **Dehydrodihydroionol**, along with detailed, albeit general, experimental protocols for their determination. The presented workflow for compound characterization offers a systematic approach for researchers. While a lack of publicly available spectral data for **Dehydrodihydroionol** currently limits a more in-depth analysis, the information and methodologies outlined herein provide a solid foundation for any future research or application involving this compound. Further investigation to obtain and publish detailed spectral data is highly encouraged to enrich the scientific understanding of this and other related sesquiterpenoids.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Dehydrodihydroionol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15349628#physical-and-chemical-properties-of-dehydrodihydroionol>]

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